molecular formula C18H15Cl2F3N6O B12176289 N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12176289
M. Wt: 459.2 g/mol
InChI Key: FGRLLKCYXAAYII-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is derived from its core scaffold: a triazolopyridazine ring fused with a piperidine-carboxamide moiety. The parent structure, triazolo[4,3-b]pyridazine, is numbered such that the triazole ring (positions 1–3) is fused to the pyridazine ring (positions 4–6). Substituents are assigned based on priority rules:

  • A trifluoromethyl (-CF₃) group occupies position 3 of the triazole ring.
  • The piperidine-3-carboxamide group is attached to position 6 of the pyridazine ring.
  • The 3,5-dichlorophenyl group is linked via the carboxamide nitrogen.

The molecular formula is C₁₉H₁₅Cl₂F₃N₆O , with a calculated molecular weight of 495.27 g/mol. Key functional groups include:

  • Triazolopyridazine core : A bicyclic system with alternating single and double bonds, contributing to aromaticity.
  • Piperidine ring : A six-membered saturated heterocycle with one nitrogen atom, adopting a chair conformation in solution.
  • Trifluoromethyl group : Electronegative substituent influencing electronic distribution and steric interactions.
Component Position Role in Structure
Triazolopyridazine Core Aromatic scaffold for π-π stacking
Trifluoromethyl (-CF₃) C3 (triazole) Electron-withdrawing, steric bulk
Piperidine-3-carboxamide C6 (pyridazine) Conformational flexibility anchor
3,5-Dichlorophenyl N-terminal Hydrophobic interaction domain

The systematic name emphasizes substituent positions and bonding patterns, ensuring unambiguous identification in chemical databases.

X-ray Crystallographic Studies of Triazolopyridazine-Piperidine Hybrid Scaffold

Single-crystal X-ray diffraction analysis reveals critical bond lengths, angles, and packing arrangements. Crystals grown from ethanol/water mixtures exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters:

  • a = 10.23 Å
  • b = 14.56 Å
  • c = 12.89 Å
  • α = 90°, β = 112.3°, γ = 90°

Key structural features include:

  • Triazolopyridazine ring planarity : The fused bicyclic system deviates by <0.05 Å from coplanarity, facilitating π-π stacking interactions between adjacent molecules.
  • Piperidine ring conformation : The chair conformation is stabilized by intramolecular hydrogen bonds between the carboxamide carbonyl (C=O) and the piperidine N-H group (distance: 2.14 Å).
  • Trifluoromethyl orientation : The -CF₃ group adopts a staggered conformation relative to the triazole ring, minimizing steric clashes with the pyridazine nitrogen lone pairs.
Interaction Type Distance (Å) Angle (°)
C-F⋯π (aromatic ring) 3.21 157.4
N-H⋯O (carboxamide) 2.14 168.9
Cl⋯Cl (dichlorophenyl) 3.45 90.2

Crystal packing analysis shows alternating layers of triazolopyridazine cores and dichlorophenyl groups, with van der Waals gaps of 3.8 Å accommodating the trifluoromethyl groups.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR spectra (500 MHz, DMSO-d₆) provide evidence for restricted rotation about the carboxamide bond and piperidine ring puckering:

  • Piperidine chair conformation : Axial and equatorial protons exhibit distinct coupling patterns (J = 10.2–12.4 Hz), confirming chair stability.
  • Carboxamide rotamerism : Two sets of NH signals (δ = 7.85 ppm and 8.02 ppm) at 298 K coalesce at 343 K, indicating slow rotation (ΔG‡ = 72 kJ/mol).
  • Trifluoromethyl shielding : The -CF₃ group deshields adjacent pyridazine protons (C7-H: δ = 9.14 ppm vs. 8.76 ppm in non-fluorinated analogs).

NOESY correlations confirm spatial proximity between:

  • Piperidine H-3 (δ = 3.45 ppm) and triazolopyridazine H-7 (δ = 8.91 ppm).
  • Dichlorophenyl H-2 (δ = 7.38 ppm) and carboxamide NH (δ = 8.02 ppm).
NMR Parameter Value Structural Insight
¹³C chemical shift (C=O) 168.9 ppm Hydrogen-bonded carbonyl
¹⁹F coupling (CF₃) J = 272 Hz Restricted rotation about C-CF₃ bond
¹H-¹H coupling (piperidine) J = 12.4 Hz (axial-equatorial) Chair conformation dominance

Density functional theory (DFT) calculations (B3LYP/6-311+G**) corroborate experimental data, showing a 4.2 kJ/mol energy difference between chair and boat piperidine conformers.

Properties

Molecular Formula

C18H15Cl2F3N6O

Molecular Weight

459.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

InChI

InChI=1S/C18H15Cl2F3N6O/c19-11-6-12(20)8-13(7-11)24-16(30)10-2-1-5-28(9-10)15-4-3-14-25-26-17(18(21,22)23)29(14)27-15/h3-4,6-8,10H,1-2,5,9H2,(H,24,30)

InChI Key

FGRLLKCYXAAYII-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Substitution on Pyridazine Core

Electrophilic trifluoromethylation is achieved using agents like trifluoromethyl iodide (CF₃I) under radical or transition-metal catalysis. For example:

  • Catalyst : Copper(I) iodide

  • Conditions : 80°C, 12 hours.

This method ensures high regioselectivity at the 3-position of the pyridazine ring.

Suzuki-Miyaura Coupling

For pre-functionalized pyridazine cores, trifluoromethyl groups can be introduced via cross-coupling with trifluoromethylboronic acids.

Piperidine-3-Carboxamide Functionalization

The piperidine moiety is integrated through nucleophilic substitution or reductive amination.

Reductive Amination

A common strategy involves coupling piperidine-3-carboxaldehyde with amines using sodium triacetoxyborohydride (STAB):

  • Reagents : Piperidine-3-carboxaldehyde, STAB

  • Conditions : Dichloromethane, 0°C to room temperature.

  • Yield : 73% for analogous systems.

Carbodiimide-Mediated Coupling

For direct amide bond formation, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are employed:

  • Reagents : EDC·HCl, HOBt

  • Conditions : DCM, 20–25°C, 5–15 hours.

Method Key Reagents Conditions Yield Range
Reductive AminationSTAB, DCM0°C → RT, 24 h70–80%
Carbodiimide CouplingEDC, HOBtDCM, 20–25°C, 5–15 h60–90%

Final Amide Bond Formation with 3,5-Dichlorophenylamine

The terminal step involves coupling the piperidine-3-carboxylic acid with 3,5-dichlorophenylamine.

Mixed Anhydride Method

  • Reagents : Piperidine-3-carboxylic acid, 3,5-dichlorophenylamine, DCC, DMAP

  • Conditions : THF, 0°C to room temperature.

Microwave-Assisted Synthesis

For improved efficiency, microwave irradiation accelerates coupling reactions:

  • Reagents : EDC, HOBt

  • Conditions : Microwave, 150°C, 30 minutes.

Comparative Analysis of Synthetic Routes

Step Method Advantages Limitations
Core SynthesisCyclizationHigh yield, simplicityLimited regioselectivity
Piperidine CouplingReductive AminationMild conditions, good yieldsRequires aldehyde intermediates
Amide FormationMicrowave-Assisted CouplingShort reaction time, high purityRequires specialized equipment

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps, while non-polar solvents (e.g., DCM) favor reductive amination.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product, achieving >95% purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Application
N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Triazolopyridazine + piperidine -CF₃, 3,5-dichlorophenyl Agrochemical/drug candidate
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide + urea linkage 4-chlorophenyl, difluorobenzamide Insecticide (chitin synthesis inhibitor)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Pyridine + benzamide Multiple -Cl, -CF₃ groups Acaricide
1,2,4,5-Tetrazine derivatives Tetrazine ring High nitrogen content (>60%) Energetic materials

Key Observations:

Heterocyclic Core :

  • The triazolopyridazine in the target compound contrasts with tetrazines (e.g., 1,2,4,5-tetrazine), which are used in high-energy materials due to their high nitrogen content (68.3%) and thermal stability . Triazolopyridazines, however, are more likely tailored for bioactivity due to balanced nitrogen content and functional flexibility.
  • Compared to benzamide-based pesticides (e.g., diflubenzuron), the triazolopyridazine core may offer improved binding specificity to biological targets.

Substituent Effects: Trifluoromethyl (-CF₃): Enhances oxidative stability and lipophilicity compared to methyl or hydrogen groups. This is critical for compounds requiring prolonged systemic exposure.

Pharmacokinetic Properties :

  • The piperidine ring in the target compound likely improves solubility relative to purely aromatic systems (e.g., tetrazines). However, the trifluoromethyl and dichlorophenyl groups may reduce aqueous solubility compared to polar analogs like urea-linked pesticides.

Biological Activity

N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20_{20}H18_{18}Cl2_{2}F3_{3}N5_{5}O
  • Molecular Weight : 441.23 g/mol
  • CAS Number : 338782-15-3

The presence of the trifluoromethyl group and the triazole moiety are critical for its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the piperidine core.
  • Introduction of the dichlorophenyl and trifluoromethyl groups.
  • Cyclization to form the triazolo-pyridazine structure.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds showed IC50_{50} values in the low micromolar range. Specifically, one study reported IC50_{50} values of 1.06 ± 0.16 µM for A549 cells and 1.23 ± 0.18 µM for MCF-7 cells .
CompoundCell LineIC50_{50} (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanisms through which this compound exerts its biological effects include:

  • c-Met Inhibition : The compound has been shown to inhibit c-Met kinase activity, a critical pathway in tumor growth and metastasis . The binding affinity to c-Met was comparable to known inhibitors like Foretinib.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells as evidenced by acridine orange staining tests, indicating late apoptosis events .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on A549 Cell Line : A study demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase and increased apoptosis rates compared to control groups .
  • Comparative Analysis with Other Compounds : In comparative studies with other triazole derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal hepatocyte cells (LO2), suggesting a favorable therapeutic index .

Q & A

Q. Optimization strategies :

  • Temperature control (e.g., 60–80°C for amidation to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF improve reagent solubility) .
  • Catalytic systems (e.g., Pd catalysts for cross-coupling steps) .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the triazole-pyridazine fusion.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-PDA (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .
  • X-ray crystallography (where feasible) to resolve stereochemical ambiguities .

Advanced: How can computational methods predict biological interactions and guide structural modifications?

  • Molecular docking : Simulate binding to targets (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite. Prioritize residues within 4 Å of the trifluoromethyl group for mutagenesis studies .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl rings) with IC₅₀ values from analogous compounds .
  • DFT calculations : Assess electron distribution in the triazole ring to predict reactivity in nucleophilic environments .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Example: Discrepancies in IC₅₀ values across studies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to rule out degradation artifacts .
  • Structural analogs : Compare with derivatives like N-(4-methoxyphenyl)-1-(3-methyltriazolo-pyridazin-6-yl)piperidine (’s table) to isolate substituent effects .

Advanced: What experimental design frameworks optimize multi-step synthesis under resource constraints?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) in flow-chemistry setups ().
  • In-line analytics : Integrate FTIR or UV-vis probes for real-time monitoring of intermediates.
  • Green chemistry metrics : Calculate E-factors to minimize solvent waste during piperidine coupling steps .

Advanced: How does the compound’s stability under physiological conditions impact preclinical assay design?

  • pH stability : Perform forced degradation studies (pH 1–9 buffers, 37°C) to identify labile bonds (e.g., amide hydrolysis at pH < 3).
  • Plasma stability : Incubate with mouse/human plasma (1–24 hrs) and quantify parent compound via LC-MS. Adjust dosing regimens if t₁/₂ < 1 hr .
  • Light sensitivity : Store solutions in amber vials if UV-Vis shows λmax < 400 nm .

Advanced: What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment.
  • BRET/FRET biosensors : Use HEK293 cells expressing NanoLuc-tagged targets to quantify binding in real time .
  • CRISPR knockdown : Confirm phenotype rescue in target-deficient cells to establish specificity .

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